Nsd2-pwwp1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H30N4 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-[5-[2,6-dimethyl-4-(piperidin-1-ylmethyl)phenyl]-3-methylimidazol-4-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C29H30N4/c1-20-15-22(18-33-13-7-4-8-14-33)16-21(2)27(20)28-29(32(3)19-31-28)26-12-11-23(17-30)24-9-5-6-10-25(24)26/h5-6,9-12,15-16,19H,4,7-8,13-14,18H2,1-3H3 |
InChI Key |
LUPVAGKRNVEZAM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Nsd2-pwwp1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of Nsd2-pwwp1-IN-2, a potent inhibitor of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase crucial in chromatin regulation and is frequently dysregulated in various cancers, making it a significant therapeutic target.[1][2][3] This guide consolidates available data on this compound, presenting its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a small molecule antagonist that specifically targets the N-terminal PWWP domain (PWWP1) of NSD2.[4][5] The PWWP domain is a conserved structural motif that recognizes and binds to methylated histone tails, particularly histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2).[6][7][8][9] This interaction is critical for tethering NSD2 to chromatin, thereby facilitating its histone methyltransferase activity at specific genomic locations.[10][11][12]
By binding to the aromatic cage of the PWWP1 domain, this compound competitively inhibits the interaction between NSD2 and H3K36me2-modified nucleosomes.[10][11][13] This disruption of NSD2's chromatin localization is a key aspect of its mechanism, leading to downstream effects on gene expression and cellular processes.[14]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of NSD2-PWWP1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (compound 33) | NSD2-PWWP1 | HTRF | 1.49 | [4][5] |
| Nsd2-pwwp1-IN-1 (compound 31) | NSD2-PWWP1 | HTRF | 0.64 | [4] |
| NSD2-IN-1 (compound 38) | NSD2-PWWP1 | HTRF | 0.11 | [4][11] |
| Nsd2-pwwp1-IN-3 (compound 36) | NSD2-PWWP1 | HTRF | 8.05 | [4] |
| MR837 | NSD2-PWWP1 | NanoBRET | 17.3 | [11] |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | 0.104 | [15][16] |
Table 2: Binding Affinity of NSD2-PWWP1 Ligands
| Compound | Target | Assay Type | Kd (µM) | Reference |
| MR837 | NSD2-PWWP1 | SPR | 3.4 | [10][13] |
| UNC6934 | NSD2-PWWP1 | SPR | 0.091 | [15][16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving NSD2 and the experimental workflows used to characterize inhibitors like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the available literature and are intended to provide a comprehensive understanding of the experimental setup.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination
This assay is designed to measure the inhibition of the NSD2-PWWP1 interaction with its histone H3K36me2 substrate.
1. Reagents and Materials:
-
Recombinant GST-tagged NSD2-PWWP1 protein.
-
Biotinylated synthetic histone H3 peptide containing a dimethylated lysine at position 36 (H3K36me2).
-
This compound and other test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
HTRF Detection Reagents:
-
Europium-cryptate labeled anti-GST antibody (Donor).
-
Streptavidin conjugated to XL665 (Acceptor).
-
-
Low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
2. Procedure:
-
A serial dilution of this compound is prepared in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add GST-NSD2-PWWP1 to a final concentration of approximately 5 nM.
-
Add the serially diluted this compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated H3K36me2 peptide to a final concentration of approximately 20 nM.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) according to the manufacturer's protocol.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate emission).
-
The HTRF ratio (665nm/620nm) is calculated and plotted against the inhibitor concentration. The IC50 value is determined using a non-linear regression analysis.[11]
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in a live-cell context.
1. Reagents and Materials:
-
U2OS cells (or other suitable cell line).
-
Plasmids for expressing:
-
NSD2-PWWP1 fused to NanoLuc® luciferase (donor).
-
Histone H3.3 fused to HaloTag® (acceptor).
-
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
This compound and negative control compounds.
-
White, 96-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
2. Procedure:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids at an optimized ratio (e.g., 1:10).
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for a defined period (e.g., 4 hours).
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate immediately on a luminometer equipped with two filters to separately measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
The data is normalized to a vehicle control, and the EC50 value is determined by fitting the dose-response curve.[10][12][13]
Conclusion
This compound represents a valuable chemical tool for studying the biological functions of the NSD2-PWWP1 domain. Its mechanism of action, centered on the disruption of a critical protein-histone interaction, offers a promising avenue for the development of targeted therapies for cancers characterized by NSD2 dysregulation. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the therapeutic potential of targeting this epigenetic reader domain.
References
- 1. dovepress.com [dovepress.com]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Structure and function of the nucleosome-binding PWWP domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PWWP domains and their modes of sensing DNA and histone methylated lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 13. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Nsd2-pwwp1-IN-2 Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of Nsd2-pwwp1-IN-2, a potent inhibitor of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). The document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this and other related inhibitors.
Introduction to NSD2 and the PWWP1 Domain
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a crucial role in chromatin regulation by primarily catalyzing the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] Dysregulation of NSD2 activity through genetic alterations is implicated in various cancers, making it a compelling therapeutic target.[3][4]
NSD2 is a large, multi-domain protein that includes a catalytic SET domain and two PWWP domains (PWWP1 and PWWP2).[4][5] The PWWP domains are "reader" modules that recognize and bind to specific histone modifications. The N-terminal PWWP1 domain of NSD2 specifically binds to H3K36me2 and H3K36me3, an interaction mediated by a conserved aromatic cage.[1][4][6] This binding is crucial for stabilizing NSD2 at chromatin, and its disruption can affect gene expression and cellular proliferation.[6][7]
This compound and Other PWWP1 Inhibitors
A growing number of small molecule inhibitors have been developed to target the NSD2-PWWP1 domain, providing valuable tools to probe its function and potential as a therapeutic target. This compound is one such potent inhibitor.[6] The general mechanism of action for these inhibitors involves binding to the aromatic cage of the PWWP1 domain, thereby competitively antagonizing its interaction with H3K36me2.[1][8]
Quantitative Binding Data
The following tables summarize the quantitative binding data for this compound and other key NSD2-PWWP1 inhibitors.
| Inhibitor Name | Target Domain | Binding Affinity (IC₅₀) | Assay Method | Reference |
| This compound | NSD2-PWWP1 | 1.49 µM | Undisclosed in summary | [6] |
| UNC6934 | NSD2-PWWP1 | 1.09 µM | NanoBRET | [3][9] |
| NSD2-IN-1 | NSD2-PWWP1 | 0.11 µM | Undisclosed in summary | [10] |
| NSD2-PWWP1-IN-1 | NSD2-PWWP1 | 0.64 µM | Undisclosed in summary | [10] |
| Inhibitor Name | Target Domain | Binding Affinity (K_d) | Assay Method | Reference |
| UNC6934 | NSD2-PWWP1 | 80 nM | Surface Plasmon Resonance (SPR) | [9] |
| UNC6934 | NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [1] |
| MR837 (3f) | NSD2-PWWP1 | 3.4 ± 0.4 µM | Surface Plasmon Resonance (SPR) | [1][8] |
| MRT866 | NSD2-PWWP1 | 349 ± 19 nM | Surface Plasmon Resonance (SPR) | [1] |
Signaling and Functional Pathways
The binding of inhibitors to the NSD2-PWWP1 domain disrupts its normal function in chromatin engagement, leading to downstream consequences.
Caption: Inhibition of NSD2-PWWP1 binding to H3K36me2.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of NSD2-PWWP1 inhibitors are provided below.
Surface Plasmon Resonance (SPR)
SPR is utilized to measure the binding affinity (K_d) between an inhibitor and the target protein in real-time.
-
Protein Immobilization : Purified, biotinylated NSD2-PWWP1 domain is immobilized on a streptavidin (SA) sensor chip. A reference flow cell is left empty for background subtraction.
-
Analyte Preparation : The inhibitor (e.g., UNC6934) is prepared in a series of concentrations by serial dilution in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20).
-
Binding Measurement : The different concentrations of the inhibitor are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as response units (RU).
-
Data Analysis : The equilibrium dissociation constant (K_d) is calculated by fitting the binding data to a suitable model, such as a 1:1 binding model.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence of a ligand, which can indicate binding.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified NSD2-PWWP1 protein, a fluorescent dye (e.g., SYPRO Orange), and either the test compound or a vehicle control (DMSO).
-
Thermal Denaturation : The reaction mixture is subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Measurement : As the protein unfolds, the hydrophobic core becomes exposed, and the dye binds, leading to an increase in fluorescence. The fluorescence intensity is measured at each temperature increment.
-
Data Analysis : The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in the T_m in the presence of the compound compared to the control indicates ligand binding and stabilization of the protein.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the disruption of the NSD2-PWWP1 interaction with H3K36me2 nucleosomes in the presence of an inhibitor.
-
Component Preparation : Biotinylated H3K36me2 nucleosomes, GST-tagged NSD2-PWWP1, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads are prepared.
-
Reaction Setup : The components are incubated together with varying concentrations of the test inhibitor.
-
Proximity-Based Signal Generation : In the absence of an inhibitor, the NSD2-PWWP1 binds to the H3K36me2 nucleosome, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm.
-
Inhibition Measurement : In the presence of an inhibitor that disrupts the protein-nucleosome interaction, the beads are separated, and the AlphaScreen signal is reduced. The IC₅₀ value is determined by plotting the signal intensity against the inhibitor concentration.
Caption: Principle of the AlphaScreen assay for inhibition.
Conclusion
This compound and other related compounds are valuable chemical tools for studying the biological functions of the NSD2-PWWP1 domain. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further understand and target this key epigenetic reader. The continued development of potent and selective inhibitors for the NSD2-PWWP1 domain holds promise for novel therapeutic strategies in oncology.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of NSD2 in Multiple Myeloma: A Technical Guide for Researchers
An In-depth Examination of the Histone Methyltransferase Driving a High-Risk Subtype of Multiple Myeloma
This technical guide provides a comprehensive overview of the nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, and its critical role in the pathogenesis of multiple myeloma (MM). Tailored for researchers, scientists, and drug development professionals, this document delves into the genetic underpinnings, epigenetic functions, and signaling pathways modulated by NSD2, while also exploring its potential as a therapeutic target.
Introduction: NSD2 and the t(4;14) Translocation in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM patients, estimated to be between 10% and 20%, harbor a chromosomal translocation, t(4;14)(p16.3;q32.3). This translocation juxtaposes the immunoglobulin heavy chain (IgH) locus on chromosome 14 with the NSD2 gene on chromosome 4, leading to the aberrant overexpression of NSD2.[1][2][3][4][5][6][7][8][9] This high-risk cytogenetic abnormality is associated with a more aggressive disease course and poorer prognosis.[2][10][11][12]
Quantitative Data on t(4;14) Translocation and NSD2 in Multiple Myeloma
The following tables summarize key quantitative data related to the t(4;14) translocation and its impact on patients with multiple myeloma.
Table 1: Prevalence of t(4;14) Translocation in Multiple Myeloma
| Patient Population | Prevalence of t(4;14) | Source(s) |
| Newly Diagnosed Multiple Myeloma | 10% - 20% | [1][2][3][5][9] |
| Multiple Myeloma (General) | ~15% | [10] |
| Multiple Myeloma Cell Lines and Primary Tumors | ~25% in some studies | [13] |
Table 2: Survival Outcomes in t(4;14) Positive Multiple Myeloma
| Survival Metric | t(4;14) Positive | t(4;14) Negative/General Population | Source(s) |
| Median Overall Survival (OS) | ~5 years | Not specified in these sources | [10] |
| 3-year Overall Survival (OS) | 66% | Not specified in these sources | [10] |
| Median Progression-Free Survival (PFS) | 9.9 - 25.7 months | 25.8 - 37.6 months | [2][12] |
| Median Overall Survival (OS) | 13 - 56.2 months | 30.8 - 87.3 months | [2][11] |
Table 3: Gene Expression Changes Associated with NSD2 Overexpression
| Gene | Regulation by NSD2 | Quantitative Change | Source(s) |
| PTPN13 | Upregulated | Most significantly upregulated (log2 fold change >2) | [5] |
| LAIR1 | Downregulated | Most significantly downregulated (log2 fold change >2) | [5] |
| PKCα | Upregulated | Downregulated at mRNA and protein levels upon NSD2 knockdown | [14] |
| IRF4 | Upregulated | Downregulated upon treatment with NSD2 inhibitor RK-552 | [15] |
| c-MYC | Upregulated | Altered expression linked to NSD2 | [4] |
| TP53 | Regulated by NSD2 | Altered expression linked to NSD2 | [4] |
The Epigenetic Role of NSD2 in Myeloma Pathogenesis
NSD2 is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[4] This epigenetic mark is generally associated with actively transcribed chromatin. Overexpression of NSD2 in t(4;14) positive myeloma cells leads to a global increase in H3K36me2 levels.[4][6] This aberrant methylation landscape has profound consequences on gene expression, contributing to the oncogenic phenotype.
A key consequence of the global increase in H3K36me2 is the reciprocal decrease in histone H3 lysine 27 trimethylation (H3K27me3), a repressive mark.[4] This epigenetic imbalance leads to the activation of genes involved in cell adhesion, proliferation, and carcinogenesis, while repressing others.[4]
NSD2-Driven Signaling Pathways in Multiple Myeloma
NSD2 overexpression initiates a cascade of downstream signaling events that promote myeloma cell survival, proliferation, and drug resistance.
One critical pathway involves the epigenetic activation of Protein Kinase C alpha (PKCα). NSD2-mediated H3K36me2 enrichment on the PKCα promoter leads to its transcriptional upregulation.[14] PKCα, in turn, promotes metabolic reprogramming by increasing the expression of Hexokinase 2 (HK2), a key glycolytic enzyme. This metabolic shift contributes to lenalidomide (B1683929) resistance.[14]
Furthermore, NSD2 has been implicated in the activation of the NF-κB and KRAS signaling pathways, both of which are central to the pathobiology of multiple myeloma.
NSD2 as a Therapeutic Target
The critical role of NSD2 in driving t(4;14) positive multiple myeloma makes it an attractive therapeutic target. The development of small molecule inhibitors that specifically target the catalytic activity of NSD2 is an active area of research.
Several NSD2 inhibitors, such as RK-552 and others in preclinical and early clinical development, have shown promise in selectively killing t(4;14) positive myeloma cells.[15][16][17][18] These inhibitors work by reducing global H3K36me2 levels, thereby reversing the oncogenic gene expression program driven by NSD2.
Table 4: Investigational NSD2 Inhibitors
| Inhibitor | Mechanism of Action | Developmental Stage | Source(s) |
| RK-552 | Novel class NSD2 inhibitor | Preclinical | [15][16] |
| Unnamed 5-aminonaphthalene derivatives | Potent NSD2 inhibitors | Preclinical | [17] |
| KTX-1001 | Oral MMSET catalytic inhibitor | Phase I Clinical Trials | [18] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of NSD2 in multiple myeloma.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To map the genome-wide distribution of histone modifications (e.g., H3K36me2, H3K27me3) in multiple myeloma cells with and without NSD2 expression.
Methodology:
-
Cell Culture and Crosslinking: Culture multiple myeloma cell lines (e.g., KMS-11, a t(4;14) positive line) to the desired density. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-15 minutes at room temperature. Quench the crosslinking reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to an average fragment size of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for the histone modification of interest (e.g., anti-H3K36me2, anti-H3K27me3). Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating at 65°C. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Use peak-calling algorithms to identify regions of enrichment for the specific histone modification.
CRISPR-Cas9 Knockout Screens
Objective: To identify genes that are essential for the survival of t(4;14) positive multiple myeloma cells, thereby revealing potential therapeutic targets.
Methodology:
-
gRNA Library Preparation: Utilize a pooled lentiviral single-guide RNA (sgRNA) library targeting the human genome or a specific set of genes.
-
Lentivirus Production and Transduction: Produce lentiviral particles carrying the sgRNA library. Transduce a Cas9-expressing t(4;14) positive multiple myeloma cell line (e.g., KMS-28-BM) with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Cell Culture and Selection: Culture the transduced cells for a defined period (e.g., 14-21 days) to allow for gene knockout and subsequent effects on cell proliferation and survival. A portion of the cells is harvested at an early time point to serve as a baseline control.
-
Genomic DNA Extraction and sgRNA Sequencing: Extract genomic DNA from the cell populations at the initial and final time points. Amplify the integrated sgRNA sequences using PCR.
-
Data Analysis: Sequence the amplified sgRNAs and quantify their abundance at each time point. Compare the sgRNA representation between the final and initial time points to identify sgRNAs that are depleted (indicating essential genes) or enriched.
Clonogenicity Assay (Colony Formation Assay)
Objective: To assess the self-renewal and proliferative capacity of multiple myeloma cells following genetic or pharmacological perturbation of NSD2.
Methodology:
-
Cell Preparation: Harvest and count the multiple myeloma cells to be tested.
-
Plating in Semi-Solid Medium: Resuspend the cells in a semi-solid medium, such as methylcellulose-based medium, to prevent cell aggregation and allow for the formation of distinct colonies from single cells. Plate the cell suspension in multi-well plates at a low density (e.g., 500-1000 cells per well).
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet to enhance visualization. Count the number of colonies (typically defined as a cluster of >40-50 cells) in each well.
-
Data Analysis: Compare the number of colonies formed by the treated or genetically modified cells to that of the control cells to determine the effect on clonogenic growth.
Cell Adhesion Assay
Objective: To measure the ability of multiple myeloma cells to adhere to bone marrow stromal cells or extracellular matrix components, a process influenced by NSD2.
Methodology:
-
Plate Coating: Coat the wells of a multi-well plate with bone marrow stromal cells or an extracellular matrix protein such as fibronectin.
-
Cell Labeling: Label the multiple myeloma cells with a fluorescent dye (e.g., calcein-AM) for easy quantification.
-
Adhesion Incubation: Add the labeled myeloma cells to the coated wells and incubate for a specific period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by measuring the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Compare the fluorescence readings of the test conditions to the control to determine the relative adhesion capacity.
Conclusion
NSD2 is a key oncogenic driver in a high-risk subset of multiple myeloma. Its overexpression, resulting from the t(4;14) translocation, leads to a profound reprogramming of the epigenome, which in turn activates signaling pathways that promote cancer cell survival, proliferation, and drug resistance. The detailed understanding of NSD2's function and the development of specific inhibitors offer a promising therapeutic avenue for this challenging disease. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of NSD2 and to evaluate the efficacy of novel therapeutic strategies targeting this critical oncoprotein.
References
- 1. Multiple Myeloma and the 4;14 Translocation - HealthTree for Multiple Myeloma [healthtree.org]
- 2. Prognostic value of t(4;14) translocation in newly diagnosed multiple myeloma patients in novel agent era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Frequent translocation t(4;14)(p16.3;q32.3) in multiple myeloma is associated with increased expression and activating mutations of fibroblast growth factor receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Frequent translocation t(4;14)(p16.3;q32.3) in multiple myeloma is associated with increased expression and activating mutations of fibroblast growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NSD2 as a Promising Target in Hematological Disorders [mdpi.com]
- 18. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
An In-depth Technical Guide to the Nsd2-pwwp1-IN-2 and H3K36me2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2) is a critical epigenetic event implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia. NSD2, a histone methyltransferase, plays a pivotal role in chromatin regulation, and its aberrant activity is linked to oncogenesis. The PWWP1 domain of NSD2 acts as a "reader" of the H3K36me2 mark, an interaction that stabilizes NSD2 on chromatin, thereby facilitating its catalytic activity and downstream gene regulation. This guide provides a comprehensive overview of the NSD2-PWWP1-H3K36me2 interaction, focusing on the mechanism of action of inhibitors, quantitative binding data, and detailed experimental protocols to study this interaction.
Introduction: The NSD2-H3K36me2 Axis in Oncology
NSD2 is a key epigenetic modulator whose primary function is the mono- and di-methylation of H3K36.[1] This histone mark is predominantly associated with active gene transcription and is crucial for maintaining chromatin integrity and regulating DNA repair pathways.[2][3] In several malignancies, NSD2 is overexpressed or harbors activating mutations, leading to a global increase in H3K36me2 levels and subsequent oncogenic programming.[1][3][4]
The N-terminal PWWP1 domain of NSD2 is a specialized reader module that specifically recognizes and binds to the H3K36me2 mark.[5][6] This binding event is crucial for anchoring NSD2 to chromatin, allowing for the propagation of the H3K36me2 mark and the recruitment of other effector proteins.[6] The critical role of this interaction in driving cancer progression has made the NSD2-PWWP1 domain an attractive target for therapeutic intervention.
Nsd2-pwwp1-IN-2 and Other Small Molecule Inhibitors
A new class of small molecules has been developed to specifically disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2. These inhibitors, such as UNC6934 and MR837, function by competitively binding to the aromatic cage within the PWWP1 domain, a conserved structural motif responsible for recognizing the methylated lysine residue.[7][8] By occupying this binding pocket, these inhibitors prevent the engagement of the PWWP1 domain with H3K36me2 on the histone tail, leading to the displacement of NSD2 from chromatin and a subsequent alteration in gene expression.[7] UNC6934, a potent and selective chemical probe, has been instrumental in elucidating the cellular consequences of inhibiting this interaction.[7][9]
Quantitative Data on NSD2-PWWP1 Inhibitors
The following tables summarize the key quantitative data for prominent inhibitors of the NSD2-PWWP1-H3K36me2 interaction. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay | Kd (nM) | IC50 (nM) | Reference |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 91 ± 8 | [9] | |
| AlphaScreen (nucleosomal H3K36me2) | 104 ± 13 | [9] | |||
| NanoBRET (in-cell) | 1230 ± 250 | [7] | |||
| MR837 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 3400 ± 400 | [7] | |
| 7000 | [10] | ||||
| NanoBRET (in-cell) | 17300 | [11] | |||
| Compound 5 | NSD2-PWWP1 | HTRF | 4440 | [11] | |
| Compound 38 | NSD2-PWWP1 | 110 ± 10 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the NSD2-PWWP1-H3K36me2 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps to determine the binding affinity and kinetics of small molecule inhibitors to the NSD2-PWWP1 domain.
Materials:
-
Biacore T200 instrument (or equivalent)
-
SA sensor chip
-
Recombinant biotinylated NSD2-PWWP1 domain
-
HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Small molecule inhibitor stock solution in DMSO
Procedure:
-
Ligand Immobilization:
-
Equilibrate the SA sensor chip with HBS-EP buffer.
-
Immobilize the biotinylated NSD2-PWWP1 domain onto a flow cell of the SA sensor chip to a level of approximately 5000-6000 response units (RU).[12]
-
Leave a second flow cell empty to serve as a reference.
-
-
Analyte Injection:
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand-immobilized flow cell data.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
AlphaScreen for Interaction Inhibition
This protocol describes a proximity-based assay to measure the inhibition of the NSD2-PWWP1 and H3K36me2-containing nucleosome interaction.
Materials:
-
Recombinant His-tagged NSD2-PWWP1
-
Biotinylated semi-synthetic designer nucleosomes containing H3K36me2
-
Streptavidin-coated Donor beads
-
Nickel chelate-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Small molecule inhibitor stock solution in DMSO
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the small molecule inhibitor at various concentrations.
-
Add His-tagged NSD2-PWWP1 and biotinylated H3K36me2 nucleosomes.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Add a mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to DMSO controls and plot the inhibitor concentration versus the AlphaScreen signal.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Protein-Protein Interaction Assay
This cellular assay measures the disruption of the NSD2-PWWP1 and histone H3 interaction in live cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmids encoding NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Small molecule inhibitor stock solution in DMSO
Procedure:
-
Cell Transfection and Plating:
-
Compound Treatment and Labeling:
-
Treat the cells with a serial dilution of the small molecule inhibitor for 4 hours.[14]
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the inhibitor concentration versus the NanoBRET™ ratio and fit to a dose-response curve to determine the cellular IC50.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the chromatin occupancy of NSD2 in cells.
Materials:
-
Cells of interest
-
Glycine (1.25 M)
-
Lysis buffer
-
Sonication device
-
Anti-NSD2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking and Lysis:
-
Chromatin Fragmentation:
-
Sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-NSD2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the NSD2-H3K36me2 interaction.
Caption: Experimental workflow for characterizing NSD2-PWWP1 inhibitors.
Caption: Simplified signaling pathway of NSD2 and its inhibition.
Conclusion and Future Directions
The targeted inhibition of the NSD2-PWWP1-H3K36me2 interaction represents a promising therapeutic strategy for cancers driven by NSD2 dysregulation. The development of potent and selective small molecule inhibitors like UNC6934 has provided invaluable tools to probe the biological functions of this epigenetic axis and has paved the way for novel drug development efforts. Future research will likely focus on optimizing the pharmacological properties of these inhibitors for clinical translation and exploring their efficacy in combination with other anti-cancer agents. A deeper understanding of the downstream consequences of NSD2 inhibition will be crucial for identifying patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. selleckchem.com [selleckchem.com]
- 15. biorxiv.org [biorxiv.org]
The NSD2 Signaling Pathway: A Technical Guide for Researchers
An In-depth Exploration of a Key Epigenetic Regulator in Disease and Development
For Immediate Release
This technical guide provides a comprehensive overview of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) signaling pathway, tailored for researchers, scientists, and drug development professionals. NSD2, a histone methyltransferase, plays a critical role in gene regulation, and its dysregulation is implicated in numerous cancers, including multiple myeloma and various solid tumors. This document details the core components of the NSD2 pathway, its upstream regulators and downstream effectors, and its intricate involvement in cellular processes such as proliferation, survival, and DNA damage response.
Core Concepts of NSD2 Signaling
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] This epigenetic modification is generally associated with active gene transcription.[1] The NSD2 protein contains several key domains, including a catalytic SET domain and various protein-protein interaction domains like PWWP and PHD, which are crucial for its function and recruitment to chromatin.[2]
Dysregulation of NSD2, often through overexpression due to chromosomal translocations like t(4;14) in multiple myeloma, leads to a global increase in H3K36me2.[3] This aberrant epigenetic landscape drives the expression of oncogenes, promoting cancer cell proliferation, survival, and resistance to therapy.[2][4]
Upstream Regulation of NSD2
The activity and expression of NSD2 are controlled by several upstream factors:
-
EZH2: The histone methyltransferase EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), can regulate NSD2 expression. There is evidence suggesting a coordinated action between EZH2 and NSD2 in reprogramming the epigenome in cancer.[5]
-
PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) has been identified as an interacting partner of NSD2. PARylation of NSD2 by PARP1 can reduce its histone methyltransferase activity and impede its binding to chromatin, suggesting a regulatory role in the DNA damage response.[1]
-
CRL4Cdt2 E3 Ubiquitin Ligase: NSD2 levels are cell cycle-regulated, with degradation occurring during the S phase mediated by the CRL4Cdt2 E3 ubiquitin ligase in a proteasome-dependent manner.[2]
Downstream Signaling Cascades and Cellular Functions
NSD2 exerts its influence on cellular function through the modulation of several key signaling pathways:
-
Akt/Erk Signaling: In renal cancer, NSD2 has been shown to promote cell proliferation and inhibit apoptosis by activating the Akt and Erk signaling pathways.[5] This is accompanied by the modulation of Bcl-2 family proteins.[5]
-
NF-κB Signaling: NSD2 can act as a coactivator of NF-κB, directly interacting with it to promote the transcription of target genes involved in inflammation, cell survival, and proliferation, such as IL-6, IL-8, and Bcl-2.[2][6] A feed-forward loop can exist where inflammatory cytokines activate NF-κB, which in turn can induce NSD2 expression.[6] However, in the context of Kras-driven pancreatic tumorigenesis, NSD2 has been shown to act as a tumor suppressor by restraining NF-κB signaling.[7][8] NSD2-mediated H3K36me2 promotes the expression of IκBα, an inhibitor of NF-κB, and NSD2 can also directly interact with the p65 subunit of NF-κB to attenuate its transcriptional activity.[7][8]
-
Wnt/β-catenin Signaling: NSD2 can interact with β-catenin to activate the Wnt signaling pathway, leading to the transcriptional activation of downstream targets like CCND1 (Cyclin D1).[2]
-
DNA Damage Response (DDR): NSD2 plays a role in the DNA damage response.[1] It is recruited to sites of DNA double-strand breaks and facilitates the recruitment of DNA damage response proteins like 53BP1.[9] NSD2 can also methylate non-histone proteins, such as PTEN, which is then recruited to DNA damage sites to participate in repair.[10][11]
-
Epithelial-Mesenchymal Transition (EMT): Overexpression of NSD2 can promote EMT, a process critical for cancer cell migration and invasion.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to NSD2 activity, inhibition, and expression.
Table 1: IC50 Values of Selected NSD2 Inhibitors
| Inhibitor | IC50 (µM) | Cell Line/Assay Conditions |
| Gintemetostat (KTX-1001) | 0.001 - 0.01 | Not specified |
| W4275 | 0.017 | Biochemical assay |
| (Rac)-NSD2-PWWP1-IN-4 | 0.21 | Biochemical assay |
| NSD2-PWWP1-IN-1 | 0.64 | Biochemical assay |
| DA3003-1 | 0.9 | MTase-Glo primary assay (wild-type NSD2) |
| DZNep | 1.0 | MTase-Glo primary assay |
| NSD2-PWWP1-IN-2 | 1.49 | Biochemical assay |
| NCGC00183809 | 2.2 | MTase-Glo primary assay |
| Chaetocin | 8.5 | MTase-Glo primary assay |
| LEM-14-1189 | 111 | Biochemical assay |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[12][13][14]
Table 2: NSD2 mRNA Expression in Cancer Tissues (TCGA Data)
| Cancer Type | Expression Level Compared to Normal Tissue |
| Colon Adenocarcinoma (COAD) | Significantly higher |
| Rectum Adenocarcinoma (READ) | Significantly higher |
| Prostate Adenocarcinoma (PRAD) | Correlates with "NSD2 activity score" |
Source: Gene Expression Profiling Interactive Analysis (GEPIA) database and other studies analyzing TCGA data.[15][16] The Human Protein Atlas also provides detailed expression data across various cancers.[17][18]
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for NSD2
This protocol is designed to identify the genomic binding sites of NSD2.
1. Cell Crosslinking and Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rocking.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
Scrape and collect cells, then lyse them in a suitable lysis buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Sonciate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge the sonicated lysate to pellet cellular debris and collect the supernatant containing the soluble chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-NSD2 antibody overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
4. Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions for the chosen sequencing platform.
-
Perform high-throughput sequencing.
6. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of NSD2 enrichment.
-
Annotate peaks to nearby genes and perform downstream analysis such as motif discovery and pathway analysis.
In Vitro Histone Methyltransferase (HMT) Assay for NSD2
This assay measures the enzymatic activity of NSD2.
1. Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT), recombinant NSD2 enzyme, and the histone substrate (e.g., recombinant histone H3 or nucleosomes).
-
Initiate the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding SAM.
2. Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
3. Detection of Methylation:
-
Radiometric Assay:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Chemiluminescent Assay:
-
Use a kit that employs a specific antibody to detect the methylated histone product (H3K36me2).
-
The primary antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a chemiluminescent signal upon addition of a substrate.
-
-
Mass Spectrometry-based Assay:
-
Quantify the production of the reaction byproduct, S-adenosyl-L-homocysteine (SAH), using LC-MS.
-
4. Data Analysis:
-
Calculate the amount of incorporated methyl groups or the amount of product formed.
-
For inhibitor studies, determine the IC50 value by plotting the enzyme activity against a range of inhibitor concentrations.
Immunoprecipitation-Mass Spectrometry (IP-MS) for NSD2 Interacting Proteins
This protocol identifies proteins that interact with NSD2.
1. Cell Lysis and Immunoprecipitation:
-
Lyse cells expressing endogenous or tagged NSD2 in a mild lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an anti-NSD2 antibody (or an antibody against the tag) conjugated to beads (e.g., magnetic or agarose (B213101) beads) overnight at 4°C.
-
Wash the beads extensively to remove non-specific binding proteins.
2. Elution and Protein Digestion:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides using a protease such as trypsin.
3. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
4. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.
-
Compare the identified proteins from the NSD2 IP with a control IP (e.g., using a non-specific IgG) to identify specific interacting partners.
-
Perform bioinformatics analysis on the list of interacting proteins to identify enriched pathways and protein complexes.
Visualizations of NSD2 Signaling Pathways and Workflows
Caption: Overview of the NSD2 signaling pathway.
Caption: Experimental workflow for ChIP-seq.
Caption: Workflow for Histone Methyltransferase Assay.
Caption: Workflow for Immunoprecipitation-Mass Spectrometry.
Conclusion
The NSD2 signaling pathway is a complex and critical regulator of cellular function, with profound implications for cancer biology. Its role as a histone methyltransferase places it at the heart of epigenetic regulation, influencing gene expression programs that control cell fate. The development of specific NSD2 inhibitors holds promise for novel therapeutic strategies, particularly in cancers characterized by NSD2 dysregulation. This guide provides a foundational resource for researchers aiming to further unravel the complexities of NSD2 signaling and translate these findings into clinical applications.
References
- 1. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 as a Promising Target in Hematological Disorders [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multilevel Regulation of NF-κB Signaling by NSD2 Suppresses Kras-Driven Pancreatic Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN Methylation by NSD2 Controls Cellular Sensitivity to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of histone methyltransferase NSD2 as an important oncogenic gene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of NSD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. NSD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Nsd2-pwwp1-IN-X
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of Nsd2-pwwp1-IN-X, a representative small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET and WHSC1, is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2).[1][2] Dysregulation of NSD2 activity, through overexpression, translocation, or mutation, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1][3]
NSD2 contains multiple functional domains, including a catalytic SET domain and two PWWP domains which act as "reader" modules that recognize specific histone modifications.[1][2][4] The N-terminal PWWP domain (PWWP1) specifically binds to H3K36me2 and H3K36me3, an interaction that helps to stabilize NSD2 at chromatin.[1][5] Nsd2-pwwp1-IN-X represents a class of inhibitors designed to antagonize the interaction between the NSD2-PWWP1 domain and its histone ligand, thereby disrupting its chromatin localization and downstream signaling.
Signaling Pathway of NSD2
NSD2 plays a crucial role in chromatin modification and gene regulation. Its catalytic activity generates H3K36me2, a histone mark associated with active transcription. The PWWP1 domain of NSD2 recognizes this mark, creating a positive feedback loop that reinforces NSD2's localization to specific chromatin regions. This targeted methylation influences gene expression programs that can contribute to oncogenesis. Furthermore, H3K36me2 deposited by NSD2 can recruit other effector proteins, such as DNMT3a, to regulate DNA methylation.[1]
Data Presentation
The following tables summarize the binding affinities and inhibitory concentrations of representative NSD2-PWWP1 inhibitors from published literature.
Table 1: Binding Affinity of Inhibitors to NSD2-PWWP1
| Compound | Method | Kd (µM) | Reference |
| MR837 (3f) | Surface Plasmon Resonance (SPR) | 3.4 ± 0.4 | [1][3] |
| UNC6934 | Surface Plasmon Resonance (SPR) | 0.091 ± 0.008 | [6] |
| MRT866 | Surface Plasmon Resonance (SPR) | 0.349 ± 0.019 | [1] |
| Compound 38 | Homogeneous Time-Resolved Fluorescence (HTRF) | 0.11 ± 0.01 (IC50) | [7] |
Table 2: In Vitro and Cellular Inhibition Data
| Compound | Assay | Target Interaction | EC50 / IC50 (µM) | Reference |
| UNC6934 | NanoBRET | NSD2-PWWP1 & H3.3 | 1.23 ± 0.25 | [1][8] |
| UNC6934 | AlphaScreen | NSD2-PWWP1 & H3K36me2 Nucleosome | 0.104 ± 0.013 | [6] |
| MR837 | - | NSD2 | 17.13 ± 1.95 | [9][10] |
| DT-NH-1 | HTRF | NSD2 | 0.08 ± 0.03 | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
AlphaScreen-Based Proximity Assay
This assay is used to measure the inhibitory effect of Nsd2-pwwp1-IN-X on the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[1][8]
Materials:
-
Recombinant His-tagged NSD2-PWWP1 domain
-
Biotinylated semi-synthetic designer nucleosomes (dNucs) with H3K36me2 modification (and H3K36me0 as a negative control)
-
Nsd2-pwwp1-IN-X and a negative control compound (e.g., UNC7145)
-
AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% NP-40, 1 mM DTT
-
384-well OptiPlate
Procedure:
-
Prepare serial dilutions of Nsd2-pwwp1-IN-X and the negative control compound in Assay Buffer containing 2% DMSO.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of His-tagged NSD2-PWWP1 (40 nM final concentration) to each well and incubate for 15 minutes at 23°C.
-
Add 5 µL of biotinylated H3K36me2 dNucs (10 nM final concentration) and incubate for 30 minutes at 23°C.
-
Prepare a mixture of Nickel Chelate Acceptor beads (5 µg/mL) and Streptavidin Donor beads (20 µg/mL) in bead buffer (Assay Buffer without DTT).
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the AlphaScreen signal on an appropriate plate reader (e.g., PerkinElmer EnVision) with 680 nm excitation and 570 nm emission.
-
Plot the data and calculate the IC50 value for Nsd2-pwwp1-IN-X.
NanoBRET Protein-Protein Interaction Assay
This cellular assay quantifies the ability of Nsd2-pwwp1-IN-X to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.[1][8][11]
Materials:
-
U2OS cells
-
Plasmids: NanoLuc-NSD2-PWWP1 fusion (donor) and HaloTag-Histone H3.3 fusion (acceptor)
-
Transfection reagent
-
HaloTag NanoBRET 618 Ligand (acceptor fluorophore)
-
Nano-Glo Luciferase Assay Substrate
-
Nsd2-pwwp1-IN-X and a negative control compound
-
White 96-well assay plates
Procedure:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 plasmids at a 1:10 ratio.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of Nsd2-pwwp1-IN-X or the negative control for a defined period.
-
Add the HaloTag NanoBRET 618 Ligand to all wells and incubate.
-
Add the Nano-Glo Luciferase Assay Substrate.
-
Immediately measure both the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtering wavelengths.
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and determine the EC50 value for the inhibitor.
Surface Plasmon Resonance (SPR)
SPR is used to determine the binding kinetics and affinity (Kd) of Nsd2-pwwp1-IN-X to the NSD2-PWWP1 domain.[1][3]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant NSD2-PWWP1 protein
-
Nsd2-pwwp1-IN-X
-
Immobilization buffers (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Immobilize the recombinant NSD2-PWWP1 protein onto the sensor chip surface.
-
Prepare a series of concentrations of Nsd2-pwwp1-IN-X in running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.
-
Measure the change in the SPR signal (response units) over time to monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Conclusion
The protocols and data presented here provide a comprehensive framework for the in vitro evaluation of inhibitors targeting the NSD2-PWWP1 domain. By employing a combination of biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel compounds like Nsd2-pwwp1-IN-X, facilitating the development of new epigenetic therapies.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel dual-targeting inhibitors of NSD2 and HDAC2 for the treatment of liver cancer: structure-based virtual screening, molecular dynamics simulation, and in vitro and in vivo biological activity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols: Nsd2-pwwp1-IN-2 NanoBRET Assay for Target Engagement
Abstract: This document provides detailed application notes and protocols for a NanoBRET (Bioluminescence Resonance Energy Transfer) assay designed to measure the cellular target engagement of inhibitors targeting the interaction between the first PWWP domain of NSD2 (NSD2-PWWP1) and Histone H3. Nuclear receptor-binding SET domain-containing 2 (NSD2) is a histone methyltransferase implicated in various cancers, making it an attractive therapeutic target.[1][2] The N-terminal PWWP domain of NSD2 specifically recognizes dimethylated lysine (B10760008) 36 on Histone H3 (H3K36me2), an interaction that helps stabilize NSD2 on chromatin.[3][4] This assay offers a quantitative method to assess the ability of small-molecule inhibitors, such as Nsd2-pwwp1-IN-2, to disrupt this protein-protein interaction (PPI) in live cells, providing critical data for drug development programs.
Introduction
NSD2, also known as WHSC1 or MMSET, is a lysine methyltransferase that predominantly dimethylates H3K36.[2] Its overactivity is linked to multiple myeloma and acute lymphoblastic leukemia.[1] The NSD2 protein contains several domains that read chromatin marks, including two PWWP domains.[2][5] The first PWWP domain (NSD2-PWWP1) binds to H3K36me2/me3, anchoring the NSD2 complex to specific chromatin regions.[2][4] Disrupting this interaction with small-molecule antagonists is a promising therapeutic strategy.[1][5]
The NanoBRET assay is a proximity-based technology that measures energy transfer between a bioluminescent donor, NanoLuc® (Nluc) Luciferase, and a fluorescent acceptor, HaloTag® protein labeled with a fluorescent ligand.[3][6] When the donor and acceptor are in close proximity (<10 nm), energy transfer occurs, resulting in a quantifiable fluorescent signal. This technology enables the sensitive detection of protein interactions at physiological levels within living cells.[7]
In this application, NSD2-PWWP1 is fused to the NanoLuc donor, and Histone H3.3 is fused to the HaloTag acceptor. An inhibitor binding to NSD2-PWWP1 will displace it from Histone H3.3, leading to a dose-dependent decrease in the BRET signal. This provides a direct measure of compound engagement with its intended target in a cellular context.[4]
Principle of the Assay
The this compound NanoBRET assay quantifies the disruption of the NSD2-PWWP1 and Histone H3.3 interaction by a test compound. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged NSD2-PWWP1 protein (the donor) and a HaloTag-tagged Histone H3.3 protein (the acceptor), which is labeled with a fluorescent NanoBRET 618 ligand.
-
Baseline Interaction: In the absence of an inhibitor, NanoLuc-NSD2-PWWP1 binds to HaloTag-H3.3. When the NanoLuc substrate is added, the donor emits luminescence. Due to the close proximity, this energy is transferred to the acceptor fluorophore, which then emits light at a different wavelength (618 nm).
-
Inhibitor Action: When an effective inhibitor (e.g., this compound) is introduced, it binds to the aromatic cage of NSD2-PWWP1, preventing its interaction with Histone H3.3.[1][4]
-
Signal Reduction: This disruption increases the distance between the NanoLuc donor and the HaloTag acceptor, leading to a decrease in BRET.
-
Quantification: The change in the BRET ratio (Acceptor Emission / Donor Emission) is measured, allowing for the quantification of the inhibitor's potency (e.g., IC50 or EC50).
Figure 1: Principle of the NSD2-PWWP1 NanoBRET target engagement assay.
Experimental Protocols
This protocol is adapted from methodologies described for U2OS cells.[1][4] Optimization may be required for other cell types.
Required Materials
-
Cell Line: U2OS (Human bone osteosarcoma) cells
-
Plasmids:
-
NSD2-PWWP1-NanoLuc Fusion Vector (C-terminal tag)
-
Histone H3.3-HaloTag Fusion Vector (C-terminal tag)
-
-
Reagents:
-
DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (Promega)
-
NanoBRET® Nano-Glo® Substrate (Promega)
-
Test compounds (e.g., this compound) and controls (e.g., UNC7145) dissolved in DMSO
-
-
Equipment:
-
White, 96-well flat-bottom cell culture plates
-
Luminometer capable of reading dual-filtered luminescence (e.g., SpectraMax iD5) with filters for NanoLuc donor (460 nm) and HaloTag acceptor (618 nm)
-
Experimental Workflow
Figure 2: High-level workflow for the NSD2-PWWP1 NanoBRET assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture U2OS cells in DMEM complete medium.
-
Trypsinize and count the cells.
-
Seed 2.0 x 10^4 cells per well in a 96-well white assay plate.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Transfection and Ligand Addition
-
Prepare the transfection mix in Opti-MEM. For each well, a ratio of 1:10 (NanoLuc-NSD2-PWWP1:HaloTag-H3.3) is recommended.[3] A typical mix might contain 100 ng of total DNA (9 ng Nluc-NSD2-PWWP1 + 91 ng HT-H3.3) and a 3:1 ratio of transfection reagent to DNA.
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add the transfection mix to the cells.
-
Immediately add the HaloTag NanoBRET 618 Ligand to a final concentration of 100 nM.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 3: Compound Treatment and Measurement
-
Prepare serial dilutions of the test compounds (this compound) and controls in assay medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the plate at 37°C, 5% CO2 for the desired treatment time (e.g., 2-4 hours).
-
Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions by diluting it with the provided buffer.
-
Add the substrate to each well.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader equipped with two filters:
-
Donor Emission: 460 nm (bandpass 450-470 nm)
-
Acceptor Emission: 618 nm (longpass >610 nm)
-
Data Analysis
-
For each well, calculate the raw NanoBRET ratio:
-
Raw BRET Ratio = Acceptor Signal (618 nm) / Donor Signal (460 nm)
-
-
To correct for background, subtract the BRET ratio from a "donor-only" control well (cells transfected only with the NanoLuc-NSD2-PWWP1 plasmid).
-
The corrected BRET values are often multiplied by 1000 to be expressed as milliBRET units (mBU).
-
Plot the corrected mBU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the IC50 or EC50 value.
Data Presentation and Interpretation
The primary output of the assay is a dose-response curve from which the potency of the inhibitor is determined. A decrease in the BRET signal indicates successful target engagement.
Quantitative Data Summary
The following table summarizes reported potency values for known NSD2-PWWP1 inhibitors determined by the NanoBRET assay.
| Compound | Description | Cell Line | Potency (IC50/EC50) | Reference |
| Compound 3f | Small-molecule antagonist | U2OS | IC50 = 17.3 µM | [1] |
| UNC6934 | Potent chemical probe | U2OS | EC50 = 1.23 ± 0.25 µM | [4] |
| UNC7145 | Negative control for UNC6934 | U2OS | No activity | [4] |
Assay Validation and Controls
To ensure the reliability of the assay, several controls are essential:
-
Negative Control Compound: A structurally similar but inactive compound (e.g., UNC7145) should be tested to confirm that the observed effect is not due to non-specific interactions or assay artifacts.[4]
-
Binding-Deficient Mutant: A mutant of NSD2-PWWP1 that cannot bind to Histone H3 (e.g., F266A aromatic cage mutant) should show a very low BRET signal, confirming the specificity of the interaction being measured.[3][4]
-
Selectivity Control: To assess inhibitor selectivity, the assay can be run with a closely related PWWP domain, such as NSD3-PWWP1. Potent inhibitors should show significantly less activity against related domains.[1][3]
-
Z'-factor: To assess the quality and robustness of the assay, the Z'-factor should be calculated using positive (no inhibitor) and negative (high concentration of potent inhibitor) controls. A Z'-factor > 0.5 indicates an excellent assay.[7]
References
- 1. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 7. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
Application Notes and Protocols for Cellular Thermal Shift Assay with NSD2-PWWP1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in chromatin remodeling and gene expression.[1] NSD2 primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a modification associated with active gene transcription.[1][2][3] Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, is implicated in various cancers, including multiple myeloma, making it a compelling therapeutic target.[1][2][4]
NSD2 contains multiple functional domains, including two Pro-Trp-Trp-Pro (PWWP) domains that are crucial for its localization and function.[3][5][6] The first PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2 on nucleosomes, an interaction that stabilizes NSD2 at chromatin and is essential for its oncogenic activity.[5][6][7]
NSD2-PWWP1-IN-2 is a representative small molecule inhibitor designed to target the PWWP1 domain of NSD2. By binding to the aromatic cage of the PWWP1 domain, this inhibitor competitively disrupts the interaction between NSD2 and H3K36me2-modified nucleosomes.[6][8] This disruption is hypothesized to alter the subcellular localization of NSD2 and modulate its gene regulatory functions.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a drug with its target protein within the complex environment of a living cell.[9][10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9][11] When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation and aggregation.[9][11] This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with the NSD2 protein in a cellular context.
Principle of the Assay
The Cellular Thermal Shift Assay (CETSA) is predicated on the principle that the binding of a ligand, such as this compound, to its target protein, NSD2, increases the thermal stability of the protein.[9][11] In this assay, cells are treated with the inhibitor or a vehicle control and then subjected to a heat challenge across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures due to the stabilizing effect of the ligand.
Following the heat treatment, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble NSD2 protein remaining in the supernatant is then quantified, typically by Western blotting. By comparing the amount of soluble NSD2 in the inhibitor-treated samples to the vehicle-treated samples at different temperatures, a thermal shift can be observed. A positive thermal shift, indicated by a higher abundance of soluble NSD2 at elevated temperatures in the presence of this compound, confirms the direct binding and engagement of the inhibitor with its target inside the cell.
Signaling Pathway of NSD2
NSD2 is a key epigenetic modifier that influences gene expression through the methylation of H3K36. This activity is integral to various cellular processes, including transcriptional regulation, DNA repair, and cell differentiation. The PWWP1 domain of NSD2 is critical for its recruitment to chromatin, where it can then exert its methyltransferase activity. Inhibition of the NSD2-PWWP1 interaction is expected to disrupt these downstream signaling events.
Caption: A diagram illustrating the role of NSD2 in chromatin modification and the mechanism of inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing NSD2 (e.g., KMS-11, a multiple myeloma cell line with t(4;14) translocation).
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: (e.g., RIPA buffer or a custom buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Primary Antibody: Rabbit anti-NSD2 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-Actin antibody.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Western Blot Imaging System.
Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture KMS-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2. b. Harvest cells during the exponential growth phase (80-90% confluency). c. Wash the cells with PBS and resuspend them in fresh culture medium to a final concentration of 2 x 10^6 cells/mL. d. Treat the cells with the desired concentration of this compound or with DMSO (vehicle control). A typical concentration range for an initial experiment could be 1-10 µM. e. Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.
2. Heat Challenge: a. Aliquot 100 µL of the cell suspension for each treatment condition into separate PCR tubes for each temperature point. b. Prepare a temperature gradient using a thermocycler. A suggested range for NSD2 is 40°C to 64°C, with 2°C increments. Include a 37°C control for no heat denaturation. c. Place the PCR tubes in the thermocycler and heat for 3 minutes at the designated temperatures. d. Immediately after the heat challenge, cool the samples to 4°C.
3. Cell Lysis and Protein Extraction: a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to facilitate cell lysis. b. Add an equal volume of lysis buffer containing protease inhibitors to each tube. c. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. d. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[12] e. Carefully collect the supernatant containing the soluble protein fraction and transfer to a new tube.
4. Protein Quantification and Western Blotting: a. Determine the protein concentration of the soluble fraction for each sample using a BCA assay. b. Normalize the protein concentrations for all samples with lysis buffer. c. Prepare samples for SDS-PAGE by adding 4x Laemmli sample buffer and boiling for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary anti-NSD2 antibody (at the manufacturer's recommended dilution) overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again as in step 4h. k. For a loading control, the membrane can be stripped and re-probed with an anti-GAPDH or anti-Actin antibody.
5. Data Analysis: a. Detect the signal using an ECL substrate and an imaging system. b. Quantify the band intensities for NSD2 at each temperature for both the vehicle and inhibitor-treated samples using densitometry software (e.g., ImageJ). c. Normalize the NSD2 band intensity at each temperature to the intensity of the 37°C control for each treatment condition. d. Plot the normalized soluble NSD2 fraction as a function of temperature for both the vehicle and inhibitor-treated samples to generate melting curves. e. The shift in the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement. The temperature at which 50% of the protein is denatured is referred to as the melting temperature (Tm) or aggregation temperature (Tagg).[11]
Quantitative Data
As "this compound" is a representative inhibitor, the following tables provide data for a well-characterized and potent NSD2-PWWP1 inhibitor, UNC6934, to serve as a reference.[13][14]
Table 1: Binding Affinity and Cellular Activity of UNC6934
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [13][15] |
| Cellular IC50 | 1.1 ± 0.1 µM | NanoBRET Target Engagement Assay | [16] |
Table 2: Representative CETSA Data for NSD2 with a PWWP1 Inhibitor
| Temperature (°C) | % Soluble NSD2 (Vehicle) | % Soluble NSD2 (10 µM Inhibitor) |
| 37 | 100 | 100 |
| 48 | 95 | 98 |
| 52 | 80 | 92 |
| 56 | 50 (Tagg) | 85 |
| 60 | 20 | 55 (Tagg Shift) |
| 64 | 5 | 25 |
Note: The data in Table 2 is illustrative and represents a typical outcome of a CETSA experiment demonstrating a positive thermal shift. Actual results may vary depending on the specific experimental conditions.
Troubleshooting
-
No Thermal Shift Observed:
-
Poor cell permeability: Increase the incubation time or concentration of the inhibitor.
-
Inhibitor does not stabilize the protein: Not all binding events result in a significant thermal stabilization.[17] Consider an alternative target engagement assay, such as the NanoBRET assay.
-
Incorrect temperature range: Optimize the temperature gradient to better capture the melting curve of NSD2.
-
-
High Variability Between Replicates:
-
Inconsistent sample handling: Ensure precise and consistent timing for heat treatment and lysis steps.
-
Unequal protein loading: Carefully perform protein quantification and normalization before loading samples for Western blotting.
-
-
Weak Western Blot Signal:
-
Low protein expression: Use a cell line with higher endogenous expression of NSD2.
-
Poor antibody quality: Validate the primary antibody for specificity and sensitivity.
-
Conclusion
The Cellular Thermal Shift Assay is a robust and valuable method for confirming the direct engagement of this compound with its target protein, NSD2, in a physiologically relevant cellular environment.[9][11] By demonstrating a ligand-induced thermal stabilization of NSD2, this assay provides critical evidence of target binding, which is a crucial step in the development of targeted therapies. The protocol and data presented here serve as a comprehensive guide for researchers to successfully implement CETSA for the validation of NSD2-PWWP1 inhibitors.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CETSA [cetsa.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunofluorescence Localization of NSD2
These application notes provide a detailed protocol for the immunofluorescent staining and localization of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. This document is intended for researchers, scientists, and drug development professionals interested in studying the subcellular localization and function of NSD2.
Introduction
NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][2] Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a significant target for drug development.[1] Understanding the subcellular localization of NSD2 is crucial for elucidating its role in cellular processes and disease. While predominantly a nuclear protein, its localization can be modulated, for instance, by compounds that interfere with its chromatin reader domains, leading to its accumulation in the nucleolus.[1][3][4]
Data Presentation
The following table summarizes quantitative data on the change in NSD2 subcellular localization upon treatment with UNC6934, a chemical probe that targets the PWWP1 domain of NSD2. The data is presented as the Pearson Correlation Coefficient (PCC) of co-localization between NSD2 and the nucleolar marker fibrillarin, as determined by immunofluorescence microscopy. An increase in the PCC indicates a greater accumulation of NSD2 in the nucleolus.
| Treatment | Concentration | Duration | Mean Pearson Correlation Coefficient (PCC) | Standard Deviation |
| DMSO (Vehicle Control) | - | 4 hours | 0.35 | 0.05 |
| UNC6934 | 5 µM | 4 hours | 0.55 | 0.07 |
| UNC7145 (Negative Control) | 5 µM | 4 hours | 0.37 | 0.04 |
Data is adapted from the findings presented in Dilworth et al., Nature Chemical Biology, 2022.[1][3]
Experimental Protocols
This section provides a detailed methodology for the immunofluorescent staining of NSD2 in cultured cells.
Materials and Reagents
-
Primary Antibody: Rabbit anti-NSD2 antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Cell Culture: U2OS cells or other suitable cell line
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.1% Triton X-100 in PBS
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Phosphate Buffered Saline (PBS)
-
Glass coverslips and microscope slides
Procedure
-
Cell Culture:
-
Seed U2OS cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
-
Cell Treatment (Optional):
-
If studying the effect of a compound on NSD2 localization, treat the cells with the desired concentration of the compound (e.g., 5 µM UNC6934) for the specified duration (e.g., 4 hours). Include appropriate vehicle controls.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
-
Washing:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% NGS in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NSD2 antibody in Antibody Dilution Buffer to the recommended concentration (e.g., 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Wash the cells a final three times with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis of co-localization, specialized imaging software can be used to calculate the Pearson Correlation Coefficient between the NSD2 and a marker for a specific subcellular compartment (e.g., fibrillarin for the nucleolus).
-
Visualizations
NSD2 Signaling Pathway
Caption: A simplified diagram of the NSD2 signaling pathway.
Immunofluorescence Experimental Workflow
Caption: Workflow for NSD2 immunofluorescence staining.
References
Application Notes and Protocols for Nsd2-pwwp1-IN-2 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2-pwwp1-IN-2 is a potent small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Aberrant NSD2 activity, through overexpression, translocation (e.g., t(4;14) in multiple myeloma), or activating mutations (e.g., E1099K in acute lymphoblastic leukemia), is a key driver in various hematological malignancies.[1][2][3] The PWWP1 domain of NSD2 functions as a "reader" of the H3K36me2 mark, an interaction crucial for stabilizing NSD2 on chromatin and propagating its oncogenic signaling.[4][5]
This compound competitively binds to the aromatic cage of the PWWP1 domain, disrupting its interaction with H3K36me2-modified nucleosomes.[5][6] This leads to the displacement of NSD2 from chromatin, a reduction in the expression of NSD2 target genes, and subsequent inhibition of cell proliferation and induction of apoptosis in NSD2-dependent cancer cells.[1][7] These application notes provide detailed protocols for the experimental use of this compound in leukemia cell lines.
Data Presentation
The following tables summarize the biochemical and cellular activities of this compound and its more potent analog, NSD2-IN-1. This data is derived from structure-based discovery studies and provides a baseline for expected potency.[6][7][8]
Table 1: Biochemical Potency of NSD2-PWWP1 Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound (Cpd 33) | NSD2-PWWP1 | Biochemical | 1.49 | [6][8] |
| NSD2-IN-1 (Cpd 38) | NSD2-PWWP1 | Biochemical | 0.11 | [7] |
Table 2: Anti-proliferative Activity of NSD2-IN-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4:11 | Acute Myeloid Leukemia | 2.23 |
| RS4:11 | Acute Lymphoblastic Leukemia | 6.30 |
| KMS11 | Multiple Myeloma | 8.43 |
| MM1S | Multiple Myeloma | 10.95 |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Leukemia cell lines (e.g., MV4:11, RS4:11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K36me2 and Apoptosis Markers
Principle: Western blotting is used to detect changes in the levels of specific proteins. This protocol is designed to assess the effect of this compound on the global levels of H3K36me2 and the induction of apoptosis via detection of cleaved PARP.
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for histones, 10% for PARP)
-
PVDF membrane (0.2 µm for histones)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3, anti-cleaved PARP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat leukemia cells with this compound at the desired concentrations (e.g., 1x and 5x IC50) for 48-72 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities and normalize to the loading control.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
Principle: This assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a vital dye to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed and treat leukemia cells with this compound as described for the western blot protocol.
-
Harvest both adherent and suspension cells (if applicable) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining, acquiring a minimum of 10,000 events per sample.
-
Use appropriate single-stain controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An activating mutation of the NSD2 histone methyltransferase drives oncogenic reprogramming in acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Interpreting Unexpected Results with NSD2 Inhibitors
Welcome to the technical support center for researchers working with NSD2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSD2 inhibitors?
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] This epigenetic mark is associated with active gene transcription.[1] NSD2 inhibitors function by binding to the catalytic domain of the NSD2 enzyme, blocking its methyltransferase activity.[1] This leads to a reduction in global H3K36me2 levels, altering chromatin structure and gene expression, which in turn can induce apoptosis, inhibit cell proliferation, and interfere with DNA repair mechanisms in cancer cells.[1]
Q2: I'm not observing the expected decrease in cell viability after treating my cancer cell line with an NSD2 inhibitor. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low NSD2 Dependence: The cancer cell line you are using may not be dependent on NSD2 for its proliferation and survival. Confirm the expression level of NSD2 in your cell line via Western blot or qPCR.
-
Acquired Resistance: Cells can develop resistance to NSD2 inhibitors through the activation of compensatory signaling pathways that bypass the need for NSD2.[2]
-
Suboptimal Experimental Conditions: Ensure the inhibitor is properly stored and handled to maintain its activity. Also, optimize cell seeding density and treatment duration, as confluent cells may be less sensitive to treatment.
-
Inhibitor Specificity and Potency: Verify the IC50 of your specific inhibitor in your cell line of interest, as potency can vary. Also, consider potential off-target effects that might counteract the intended inhibitory effect.[1]
Q3: My cell viability assay shows an increase in cell proliferation at certain concentrations of the NSD2 inhibitor. Is this a known phenomenon?
While counterintuitive, a paradoxical increase in proliferation can occur. This could be due to:
-
Activation of Compensatory Pathways: Inhibition of NSD2 can sometimes lead to the upregulation of other pro-survival signaling pathways. For example, the complex interplay between H3K36me2 and H3K27me3, regulated by EZH2, can lead to unexpected transcriptional outcomes.[2][3] A decrease in H3K36me2 might lead to a redistribution of PRC2/EZH2 and subsequent changes in gene expression that could, in some contexts, promote proliferation.
-
Off-Target Effects: The inhibitor may have off-target effects on other proteins that promote cell growth.[4][5] It is crucial to use structurally distinct inhibitors targeting NSD2 to confirm that the observed phenotype is a direct result of NSD2 inhibition.[6]
-
Cellular Heterogeneity: The cell population may contain a sub-population of cells that are resistant or even stimulated by the inhibitor, leading to their selective growth.
Q4: I've observed a significant change in cell morphology and a decrease in proliferation, but not an increase in apoptosis. What could be happening?
Inhibition of NSD2 has been shown to induce cellular senescence, a state of irreversible cell cycle arrest.[7][8][9] Senescent cells are viable but do not proliferate. Key indicators of senescence include:
-
Increased staining for Senescence-Associated β-galactosidase (SA-β-gal).
-
Changes in cell morphology (e.g., enlarged and flattened).
-
Formation of senescence-associated heterochromatin foci (SAHF).
Consider performing a senescence assay to determine if this is the cellular phenotype you are observing.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 (Lower Potency) | Cell line is not dependent on NSD2. | Confirm NSD2 expression and dependency using a positive control cell line known to be sensitive to NSD2 inhibition. |
| Inhibitor is inactive or degraded. | Prepare fresh stock solutions of the inhibitor and verify its purity and identity. | |
| Suboptimal assay conditions. | Optimize cell seeding density and treatment duration. Ensure cells are in the logarithmic growth phase during treatment. | |
| Lower than expected IC50 (Higher Potency) | Off-target toxicity. | Test the inhibitor in a cell line with low or no NSD2 expression. Use a structurally different NSD2 inhibitor to confirm the effect. |
| Cell line is highly sensitive. | This may be a valid result, but it's important to confirm with orthogonal assays (e.g., apoptosis, cell cycle analysis). | |
| Inconsistent results between replicates | Pipetting errors or uneven cell seeding. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| Contamination. | Regularly check for microbial contamination in cell cultures. | |
| Discrepancy with other viability assays (e.g., Trypan Blue) | The MTT assay can be affected by changes in cellular metabolism.[10][11] | Use multiple, mechanistically different viability assays to confirm results. For example, a membrane integrity assay (Trypan Blue) and a metabolic assay (MTT or CellTiter-Glo). |
Unexpected Results in Western Blotting for H3K36me2
| Observed Problem | Potential Cause | Suggested Solution |
| No decrease in H3K36me2 after inhibitor treatment | Inhibitor is not cell-permeable or is being actively effluxed. | Verify the cell permeability of your inhibitor. Consider using a positive control compound known to reduce H3K36me2 in your cell line. |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for H3K36me2 reduction. | |
| Antibody is not specific or sensitive enough. | Validate your H3K36me2 antibody using peptide competition assays or by comparing with a known positive control lysate. | |
| Increase in H3K36me2 after inhibitor treatment | This is a highly unexpected result and may indicate an experimental artifact or a complex, unknown biological mechanism. | Re-verify the identity and purity of your inhibitor. Confirm the specificity of your primary and secondary antibodies. Consider the possibility of compensatory upregulation of other H3K36 methyltransferases. |
| Inconsistent loading controls (e.g., Total Histone H3) | Issues with histone extraction or protein quantification. | Ensure your histone extraction protocol is robust. Use a protein quantification assay that is compatible with your lysis buffer. |
| Transfer issues for low molecular weight proteins. | Optimize transfer conditions (e.g., membrane type, transfer time, voltage) for histones. |
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from methodologies that assess cell viability based on ATP levels.[12]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the NSD2 inhibitor. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.
Histone Extraction and Western Blotting for H3K36me2
This protocol is a generalized procedure for analyzing histone modifications.[12]
-
Cell Lysis and Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and air-dry.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to a loading control such as total Histone H3.
Histone Methyltransferase (HMT) Activity Assay
This is a generalized protocol for an in vitro HMT assay using radioactive labeling.[13][14]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Recombinant NSD2 enzyme.
-
Histone H3 substrate (or nucleosomes).
-
NSD2 inhibitor at various concentrations or vehicle control.
-
S-adenosyl-L-[methyl-³H]-methionine (radioactive methyl donor).
-
HMT assay buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated radioactive label.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the HMT activity. Calculate the percent inhibition for each inhibitor concentration.
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of NSD2 signaling pathways.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NSD2 Enzyme Appears to Prevent Cellular Senescence | Lab Manager [labmanager.com]
- 8. NSD2 enzyme appears to prevent cellular senescence | EurekAlert! [eurekalert.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Nsd2-pwwp1-IN-2 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nsd2-pwwp1-IN-2, a potent and selective inhibitor of the NSD2-PWWP1 domain. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and stability conditions for this compound?
While specific stability data for this compound is not publicly available, based on a closely related compound, NSD2-IN-1, the following storage conditions are recommended. For long-term storage, it is advisable to store the compound as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to use the solution within one month when stored at -20°C to ensure its stability and activity.[1] For in vivo experiments, it is best to prepare fresh solutions on the day of use.
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor that targets the N-terminal PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription. The PWWP1 domain of NSD2 acts as a "reader" domain, binding to the H3K36me2 mark it helps create, which stabilizes NSD2 on chromatin. This compound binds to the aromatic cage of the PWWP1 domain, competitively inhibiting its interaction with H3K36me2-marked nucleosomes. This disruption can lead to the displacement of NSD2 from chromatin and may alter gene expression.
Q3: In which cell lines has the activity of NSD2-PWWP1 inhibitors been demonstrated?
The activity of various NSD2-PWWP1 inhibitors has been demonstrated in several cancer cell lines, particularly those with a dependency on NSD2 activity. These include multiple myeloma cell lines such as KMS11, H929, and MM1.S, as well as leukemia cell lines like MV4:11 and RS4:11.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of the compound in cell-based assays. | Compound Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure storage at -20°C or below. |
| Incorrect Compound Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Refer to published IC50 values for similar compounds as a starting point (see table below). | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on NSD2-PWWP1 activity. | Use a positive control cell line known to be sensitive to NSD2 inhibition (e.g., KMS11). | |
| High background in binding assays (e.g., SPR, AlphaScreen). | Non-specific Binding: The compound or protein may be binding non-specifically to the assay components. | Include a non-specific binding control. Optimize buffer conditions (e.g., add a small amount of detergent like Tween-20). |
| Protein Aggregation: The recombinant NSD2-PWWP1 protein may be aggregated. | Centrifuge the protein solution before use. Confirm protein quality by SDS-PAGE and size-exclusion chromatography. | |
| Difficulty in detecting changes in global H3K36me2 levels. | Short Treatment Duration: The turnover of histone modifications can be slow. | Increase the duration of treatment with the inhibitor. Significant changes in H3K36me2 levels have been observed after 6 days of treatment with related NSD2 degraders. |
| Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough. | Validate the H3K36me2 antibody using appropriate controls. Test multiple antibodies from different vendors. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative NSD2-PWWP1 inhibitors.
Table 1: Binding Affinities and Inhibitory Concentrations
| Compound | Target | Assay | Kd (nM) | IC50 (nM) | Reference |
| UNC6934 | NSD2-PWWP1 | SPR | 91 ± 8 | - | [2] |
| UNC6934 | NSD2-PWWP1:H3K36me2 interaction | AlphaScreen | - | 104 ± 13 | [2] |
| NSD2-IN-1 | NSD2-PWWP1 | - | - | 110 | [1] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| NSD2-IN-1 | MV4:11 | 2.23 | [1] |
| NSD2-IN-1 | RS4:11 | 6.30 | [1] |
| NSD2-IN-1 | KMS11 | 8.43 | [1] |
| NSD2-IN-1 | MM1S | 10.95 | [1] |
Experimental Protocols
1. Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, viability assays, or gene expression analysis.
2. Western Blotting for H3K36me2 Levels
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K36me2 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
troubleshooting low signal in NSD2-PWWP1 binding assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low signal or other issues in NSD2-PWWP1 binding assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding partner for the NSD2-PWWP1 domain, and why is this interaction important?
The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a chromatin "reader" module that preferentially binds to histone H3 that is dimethylated on lysine (B10760008) 36 (H3K36me2).[1][2][3] This interaction is most robust when the histone is part of a complete nucleosome, as binding is weaker or non-existent with histone tail peptides alone.[1] This binding is critical for stabilizing the NSD2 enzyme at chromatin, which in turn is linked to its roles in gene transcription and oncogenesis.[1][2]
Q2: What are the most common in vitro and cellular assays used to study the NSD2-PWWP1 interaction?
A variety of assays are used to measure this interaction and screen for potential inhibitors. Common methods include:
-
Pull-Down Assays: Often using a GST-tagged NSD2-PWWP1 protein to capture H3K36me2-containing nucleosomes, followed by detection with Western Blot.[1]
-
Surface Plasmon Resonance (SPR): A biophysical technique to determine binding affinity (Kᵈ) and kinetics in real-time.[2][4][5]
-
Homogeneous Time-Resolved Fluorescence (HTRF) & AlphaLISA/AlphaScreen: Proximity-based assays ideal for high-throughput screening to measure binding inhibition (IC₅₀).[4][6][7]
-
NanoBRET™ Protein-Protein Interaction Assay: A cellular assay that measures binding between NSD2-PWWP1 and histone H3 in live cells, providing a more physiologically relevant context.[2][8][9]
-
Differential Scanning Fluorimetry (DSF): Used to assess the thermal stability of the PWWP1 domain upon ligand binding, confirming engagement.[2]
Q3: What are some typical binding affinity (Kᵈ) or inhibitory concentration (IC₅₀) values reported for this interaction?
Knowing the expected affinity for known tool compounds can help benchmark your assay's performance. A low signal could indicate that your assay conditions are not sensitive enough to detect the interaction.
| Compound | Assay Type | Reported Value (approx.) | Reference |
| UNC6934 | SPR | Kᵈ = 91 nM | [2] |
| UNC6934 | AlphaScreen | IC₅₀ = 104 nM | [2] |
| Compound 38 | HTRF | IC₅₀ = 110 nM | [4] |
| MR837 | SPR | Kᵈ = 3.4 µM | [4] |
| Compound 34 | BRET | pIC₅₀ = 8.2 (IC₅₀ ≈ 6.3 nM) | [10] |
Troubleshooting Guide for Low or No Signal
This section addresses common causes of weak or absent signals in NSD2-PWWP1 binding assays.
Q4: I am not detecting any signal in my binding assay. Where should I begin troubleshooting?
A complete lack of signal points to a critical failure in one or more components of the assay. A logical workflow can help isolate the issue.
Q5: How can I verify that my NSD2-PWWP1 protein is active and correctly folded?
Protein integrity is a primary suspect for low signal.
-
Check for Degradation: Run your purified NSD2-PWWP1 protein on an SDS-PAGE gel alongside a protein ladder to confirm its expected molecular weight and check for degradation products or truncation.[11]
-
Confirm Correct Construct: Studies have shown that the domain boundaries of the NSD2-PWWP1 construct can significantly impact binding affinity. A construct encompassing residues 208-368 may be more stable and show higher affinity than shorter versions (e.g., 211-350).[12]
-
Test for Folding and Activity: Use a known high-affinity ligand, such as UNC6934, as a positive control.[2] A biophysical method like Differential Scanning Fluorimetry (DSF) can confirm that the ligand binds and stabilizes the protein, indicating it is correctly folded.[2][9]
Q6: My protein seems fine. Could the histone substrate be the problem?
Yes, the nature of the substrate is critical for this specific interaction.
-
Use Nucleosomes, Not Peptides: The NSD2-PWWP1 domain binds preferentially to H3K36me2 within the context of a nucleosome.[1] Assays using only synthetic histone tail peptides will likely yield a very low or no signal.
-
Verify the Modification: Ensure your nucleosome preparations are of high quality and have the correct H3K36me2 modification. If preparing them in-house, validate the modification level by Western Blot or mass spectrometry.
-
Check Substrate Concentration: Ensure you are using the substrate at a concentration appropriate for the binding affinity of the interaction.
Q7: My signal is weak in a pull-down/Co-IP assay. How can I optimize it?
Pull-down assays have multiple steps where the signal can be lost.
-
Optimize Buffer Conditions: The interaction can be sensitive to salt concentration. Start with a physiological salt concentration (e.g., 150 mM NaCl) and test lower or higher concentrations to find the optimal balance between specific binding and non-specific background.[11]
-
Include Inhibitors: Always include protease and phosphatase inhibitors in your lysis and binding buffers to prevent protein degradation.[13][14]
-
Increase Protein/Lysate Amount: If the interaction is weak or the binding partner is low in abundance, increasing the amount of input protein or cell lysate can help boost the signal.[13][14]
-
Consider Crosslinking: The NSD2-PWWP1 interaction may be transient. Using a cell-permeable crosslinker like DSS before cell lysis can "trap" the interaction, helping it survive the subsequent purification steps.[13]
Q8: What are common issues specific to proximity assays like AlphaLISA or HTRF?
These sensitive assays can be affected by specific experimental variables.
-
Reagent Concentration: Titrate both the donor and acceptor beads/antibodies to find the optimal concentration. Using too much or too little can lead to a "hook effect" where the signal is artificially low.
-
Buffer Compatibility: Some buffer components can interfere with the assay chemistry. For example, biotin (B1667282) in cell media or certain detergents can quench the signal. Always use the recommended assay buffer.[13]
-
Incubation Times: Ensure you are following the recommended incubation times. Insufficient incubation can lead to an incomplete binding reaction, while overly long incubations might increase background.[14][15]
-
Plate Choice: Use the correct plate type for your assay (e.g., white opaque plates for luminescence/AlphaScreen) to minimize background and crosstalk.[16][17]
Experimental Protocols & Workflows
Detailed Protocol: GST Pull-Down for NSD2-PWWP1 Binding to H3K36me2 Nucleosomes
This protocol is adapted from methodologies described in the literature for testing the direct binding between recombinant NSD2-PWWP1 and modified nucleosomes.[1]
1. Reagents & Buffers:
-
GST-NSD2-PWWP1: Purified recombinant protein.
-
H3K36me2 Nucleosomes: Recombinant, site-specifically modified nucleosomes.
-
Glutathione (B108866) Sepharose Beads: Or similar affinity resin for GST.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 1x Protease Inhibitor Cocktail.
-
Wash Buffer: Same as Binding Buffer.
-
Elution Buffer: 2X SDS-PAGE Laemmli Sample Buffer.
2. Experimental Workflow Diagram:
3. Step-by-Step Method:
-
Bead Preparation: Wash glutathione beads twice with ice-cold Binding Buffer.
-
Bait Immobilization: Incubate 5-10 µg of GST-NSD2-PWWP1 with 20 µL of washed beads in 500 µL of Binding Buffer for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (500 x g, 2 min) and wash three times with 1 mL of ice-cold Wash Buffer to remove unbound protein.
-
Binding Reaction: Resuspend the beads in 500 µL of Binding Buffer and add 1-2 µg of H3K36me2-modified nucleosomes. As a negative control, use unmodified nucleosomes in a separate reaction.
-
Incubation: Incubate the mixture for 2-4 hours at 4°C with gentle rotation.
-
Final Washes: Pellet the beads and wash four times with 1 mL of Wash Buffer to remove unbound nucleosomes.
-
Elution: After the final wash, remove all supernatant. Add 30 µL of 2X Laemmli Sample Buffer directly to the beads and boil for 5-10 minutes.
-
Analysis: Centrifuge to pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western Blot using an antibody specific for Histone H3. A strong band in the H3K36me2 lane and a weak or absent band in the unmodified control lane indicates a successful, specific interaction.
NSD2-PWWP1 Interaction Pathway
References
- 1. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. inventivapharma.com [inventivapharma.com]
- 8. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. assaygenie.com [assaygenie.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. goldbio.com [goldbio.com]
Technical Support Center: Enhancing Cell Permeability of PWWP1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals who are working with PWWP1 inhibitors and encountering challenges with their cell permeability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you address and overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the PWWP1 domain and why is it a therapeutic target?
A1: The PWWP domain is a protein module found in various nuclear proteins that reads histone modifications, particularly methylation. The PWWP1 domain of NSD2 (Nuclear Receptor Binding SET Domain Protein 2) specifically recognizes dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2). This interaction is crucial for stabilizing NSD2 on chromatin.[1][2] Dysregulation of NSD2, a histone methyltransferase, is implicated in several cancers, including multiple myeloma and certain types of leukemia, making its PWWP1 domain an attractive target for therapeutic intervention.[3][4]
Q2: My PWWP1 inhibitor shows high potency in biochemical assays but has low or no activity in cell-based assays. What is the likely problem?
A2: A significant discrepancy between biochemical and cellular activity often points to poor cell permeability. The inhibitor may be excellent at binding to the isolated PWWP1 domain but unable to efficiently cross the cell membrane to reach its intracellular target. Other potential factors could include rapid efflux from the cell by transporters like P-glycoprotein (P-gp), metabolic instability within the cell, or off-target effects at higher concentrations.
Q3: What are the primary strategies for improving the cell permeability of a PWWP1 inhibitor?
A3: There are three main approaches to enhance the cell permeability of your inhibitor:
-
Medicinal Chemistry Approaches: This involves chemically modifying the inhibitor's structure. A common and effective strategy is the prodrug approach , where polar functional groups are masked with lipophilic moieties that are cleaved inside the cell to release the active inhibitor. Other structural modifications include reducing the number of hydrogen bond donors and acceptors, N-methylation, or cyclization to optimize the molecule's physicochemical properties for better membrane passage.
-
Formulation-Based Strategies: This approach focuses on the delivery vehicle. Encapsulating the inhibitor in systems like liposomes or nanoparticles can facilitate its entry into the cell.
-
Bioconjugation: Attaching the inhibitor to a cell-penetrating peptide (CPP) can actively transport it across the cell membrane.
Q4: How can I experimentally measure the cell permeability of my PWWP1 inhibitor?
A4: The two most common in vitro methods for assessing cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a measure of the apparent permeability coefficient (Papp) and can also indicate if the compound is a substrate for efflux pumps.
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a higher-throughput method for assessing passive permeability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Low to no biological effect in cellular assays despite high biochemical potency. | Poor cell permeability of the inhibitor. | 1. Quantify the inhibitor's permeability using a Caco-2 or PAMPA assay to determine the apparent permeability coefficient (Papp). 2. Implement a permeability enhancement strategy, such as the prodrug approach or structural modification (see Data Presentation section for an example). |
| The inhibitor is a substrate for efflux pumps (e.g., P-gp). | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Co-administer the inhibitor with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) in your cellular assays to see if activity is restored. 3. Consider structural modifications to your inhibitor to reduce its recognition by efflux transporters. | |
| High metabolic instability of the inhibitor within the cell. | 1. Conduct a metabolic stability assay using liver microsomes or hepatocytes to determine the inhibitor's half-life. 2. If the half-life is short, consider structural modifications at the sites of metabolism to improve stability. | |
| High variability in results from cell-based assays. | Inconsistent inhibitor concentration due to poor solubility in assay media. | 1. Determine the thermodynamic solubility of your inhibitor in the assay buffer. 2. Ensure the final concentration of the solubilizing agent (e.g., DMSO) is consistent across all wells and within the tolerance of the cells (typically <0.5%). |
| Cytotoxicity of the inhibitor at the tested concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range at which the inhibitor is toxic to the cells. 2. Conduct your functional assays at non-toxic concentrations. |
Data Presentation: Enhancing Permeability of Epigenetic Inhibitors
| Compound | Modification | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Cellular Potency (IC₅₀, µM) |
| Parent Inhibitor | - | 1.5 | <10 | <1.0 | >50 |
| Prodrug Derivative (Ethyl Ester) | Esterification of a carboxylic acid group | 2.8 | 50 | 5.2 | 2.5 |
This data is illustrative and based on the successful application of prodrug strategies for other classes of epigenetic inhibitors to highlight the expected improvements.[5]
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the permeability of a PWWP1 inhibitor using Caco-2 cells.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent and intact monolayer.
-
Alternatively, assess the passage of a low-permeability marker, such as Lucifer yellow, across the monolayer.
3. Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing the test inhibitor (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
4. Bidirectional Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Perform the assay as described above, but add the test inhibitor to the basolateral chamber and sample from the apical chamber.
5. Sample Analysis and Calculation:
-
Quantify the concentration of the inhibitor in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for the PAMPA.
1. Preparation of the PAMPA Sandwich:
-
Prepare a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to coat the filter of a 96-well filter plate (the donor plate).
-
Add 5 µL of the lipid solution to each well of the filter plate and allow it to impregnate the filter.
-
Add buffer to the wells of a 96-well acceptor plate.
2. Assay Procedure:
-
Prepare a solution of the test inhibitor in a suitable buffer (e.g., PBS at pH 7.4).
-
Add the inhibitor solution to the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
3. Sample Analysis and Calculation:
-
After incubation, separate the plates and determine the concentration of the inhibitor in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Pe) using a relevant equation based on the assay conditions and concentrations.
Visualizations
NSD2 Signaling Pathway in Cancer
Caption: NSD2 signaling pathway in cancer and the point of intervention for PWWP1 inhibitors.
General Workflow for Improving Inhibitor Cell Permeability
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 5. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inactive Nsd2-pwwp1-IN-2 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inactivity of the NSD2-PWWP1 inhibitor, Nsd2-pwwp1-IN-2, in cellular assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows potent inhibition in biochemical assays but is inactive in my cellular experiments. What are the potential reasons for this discrepancy?
A1: A discrepancy between biochemical potency and cellular activity is a common challenge in drug discovery. Several factors could contribute to the observed inactivity of this compound in your cellular assays. These can be broadly categorized as issues related to the compound itself, the cellular system, or the assay methodology.
Here is a logical workflow to troubleshoot this issue:
Validation & Comparative
Validating Nsd2-PWWP1 Inhibitor Binding: The Critical Role of the F266A Mutant
A definitive guide for researchers on utilizing the F266A mutant to confirm specific engagement of inhibitors with the Nsd2-PWWP1 domain. This guide provides a comparative analysis of inhibitor binding to wild-type versus F266A mutant Nsd2-PWWP1, supported by experimental data and detailed protocols.
The development of potent and selective inhibitors targeting the N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a promising therapeutic strategy for various cancers, including multiple myeloma and certain types of leukemia.[1][2] Validating that a small molecule inhibitor directly and specifically binds to the intended target is a critical step in drug discovery. The F266A mutant of NSD2-PWWP1 has emerged as an essential tool for this purpose. This guide details the use of this mutant to validate the binding of Nsd2-pwwp1-IN-2 and other inhibitors, presenting comparative data and experimental methodologies.
The Significance of the F266 Residue
The NSD2-PWWP1 domain recognizes and binds to dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), a key epigenetic mark.[1][3][4] This interaction is mediated by a conserved aromatic cage within the PWWP1 domain.[1][5] The phenylalanine at position 266 (F266) is a critical component of this aromatic cage, alongside Y233 and W236.[5] These aromatic residues engage in cation–π and hydrophobic interactions with the methyl-lysine group of H3K36me2.[5] Mutation of F266 to alanine (B10760859) (F266A) disrupts this aromatic cage, thereby abrogating the binding of both the natural ligand H3K36me2 and small molecule inhibitors that target this pocket.[1][5][6][7]
Using the F266A Mutant to Validate Inhibitor Binding
The core principle behind using the F266A mutant is straightforward: a compound that specifically binds to the H3K36me2-binding pocket of NSD2-PWWP1 will show significantly reduced or no binding to the F266A mutant. This provides strong evidence that the inhibitor's mechanism of action involves direct engagement with the intended target site.
Below is a logical workflow for validating inhibitor binding using the F266A mutant:
Comparative Binding Data: Wild-Type vs. F266A Mutant
Several studies have utilized the F266A mutant to validate the binding of their developed inhibitors. The following tables summarize the quantitative data from these studies, comparing the binding of various compounds to wild-type (WT) and F266A mutant NSD2-PWWP1.
Table 1: Differential Scanning Fluorimetry (DSF) Data
DSF measures the thermal stability of a protein. An increase in the melting temperature (Tm) in the presence of a ligand indicates binding and stabilization.
| Compound | Concentration (µM) | Protein | ΔTm (°C) | Reference |
| UNC6934 | 100 | WT-NSD2-PWWP1 | +7.4 | [1] |
| UNC6934 | 100 | F266A-NSD2-PWWP1 | No significant stabilization | [1][6] |
| UNC7145 (Negative Control) | 100 | WT-NSD2-PWWP1 | No significant stabilization | [1] |
| Compound 3f | - | WT-NSD2-PWWP1 | Binding observed | [5] |
| Compound 3f | - | F266A-NSD2-PWWP1 | No binding observed | [5] |
Table 2: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Data
SPR and ITC are used to determine the binding affinity (Kd) of a ligand to a protein.
| Compound | Method | Protein | Kd (nM) | Reference |
| UNC6934 | SPR | WT-NSD2-PWWP1 | 91 ± 8 | [6] |
| MRT866 | SPR | WT-NSD2-PWWP1 | 349 ± 19 | [6] |
| MR837 | SPR | WT-NSD2-PWWP1 | 3400 ± 400 | [1] |
Table 3: AlphaScreen and NanoBRET Cellular Engagement Assays
These assays measure the ability of a compound to disrupt the interaction between NSD2-PWWP1 and its binding partner, such as H3K36me2-containing nucleosomes or histone H3 in cells.
| Compound | Assay | System | IC50 (nM) | Reference |
| UNC6934 | AlphaScreen | WT-NSD2-PWWP1 + H3K36me2 dNucs | 104 ± 13 | [8] |
| UNC6934 | NanoBRET | WT-NSD2-PWWP1 + Histone H3 (in cells) | 17,300 | [5] |
| UNC6934 | NanoBRET | F266A-NSD2-PWWP1 + Histone H3 (in cells) | No effect | [4] |
| UNC7145 (Negative Control) | NanoBRET | WT-NSD2-PWWP1 + Histone H3 (in cells) | No effect | [4] |
Signaling Pathway and Experimental Workflows
The interaction of NSD2 with chromatin is a key aspect of its function. The following diagram illustrates the role of the PWWP1 domain in this process and how inhibitors, validated by the F266A mutant, can disrupt it.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Differential Scanning Fluorimetry (DSF)
-
Protein and Compound Preparation : Prepare solutions of wild-type and F266A mutant NSD2-PWWP1 protein. Dissolve the test compound (e.g., this compound) and negative control in an appropriate buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Assay Setup : In a 96-well plate, mix the protein with the compound at the desired final concentration (e.g., 100 µM). Include a "protein only" control.
-
Thermal Denaturation : Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a defined ramp rate. A fluorescent dye that binds to unfolded protein is included in the reaction.
-
Data Analysis : Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound compared to the control indicates binding.
AlphaScreen Assay
-
Reagent Preparation : Prepare assay buffer. Dilute the biotinylated H3K36me2 di-nucleosomes (dNucs), GST-tagged NSD2-PWWP1 (wild-type or F266A), and the test compound to their working concentrations.
-
Incubation : In a 384-well plate, incubate the GST-NSD2-PWWP1 with the test compound for a defined period (e.g., 15 minutes at 23 °C).
-
Addition of Nucleosomes : Add the biotinylated H3K36me2 dNucs and incubate for a further period (e.g., 30 minutes at 23 °C).
-
Detection : Add AlphaScreen Glutathione Donor beads and Streptavidin Acceptor beads and incubate in the dark.
-
Signal Reading : Read the plate on an AlphaScreen-capable plate reader. A decrease in the signal indicates that the compound is inhibiting the interaction between NSD2-PWWP1 and the H3K36me2 nucleosomes.
NanoBRET Cellular Assay
-
Cell Transfection : Co-transfect cells (e.g., U2Os) with plasmids encoding for NanoLuc-tagged NSD2-PWWP1 (wild-type or F266A) and Halo-tagged histone H3.
-
Compound Treatment : Plate the transfected cells and treat with a range of concentrations of the test compound.
-
Substrate Addition : Add the HaloTag NanoBRET 618 ligand and the NanoLuc substrate to the cells.
-
Signal Measurement : Measure both the donor (NanoLuc) and acceptor (HaloTag) emission signals.
-
Data Analysis : Calculate the BRET ratio. A decrease in the BRET signal indicates that the compound is disrupting the interaction between NSD2-PWWP1 and histone H3 within the cellular environment.
Conclusion
The F266A mutant of NSD2-PWWP1 is an indispensable tool for the validation of small molecule inhibitors targeting the H3K36me2-binding pocket. By demonstrating a significant loss of binding to the F266A mutant compared to the wild-type protein, researchers can confidently establish the specific mechanism of action of their compounds. The comparative data and protocols provided in this guide offer a robust framework for scientists and drug developers to validate their NSD2-PWWP1 inhibitors and advance the development of novel epigenetic therapies.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Negative Control Compound for Nsd2-pwwp1-IN-2 Experiments: A Comparative Guide
For researchers in epigenetics and drug discovery, the use of a proper negative control is paramount for validating the on-target effects of a chemical probe. This guide provides a comprehensive comparison of Nsd2-pwwp1-IN-2 (also known as UNC6934), a potent and selective inhibitor of the NSD2-PWWP1 domain, and its recommended negative control compound, UNC7145.
This compound (UNC6934) is a valuable chemical probe for investigating the biological functions of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) protein. NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers, including multiple myeloma. This compound specifically targets the PWWP1 domain of NSD2, a reader domain that binds to histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2). This interaction is crucial for the localization and function of NSD2 at chromatin. By occupying the H3K36me2-binding pocket of the PWWP1 domain, this compound disrupts the interaction of NSD2 with nucleosomes, leading to its delocalization from chromatin and accumulation in the nucleolus.[1]
To ensure that the observed cellular effects of this compound are due to its specific inhibition of the NSD2-PWWP1 interaction and not off-target effects, it is essential to use a structurally similar but biologically inactive control compound. UNC7145 has been developed and validated as the corresponding negative control for this compound.[1][2]
Comparative Analysis: this compound vs. UNC7145
The primary distinction between this compound and its negative control, UNC7145, lies in their ability to bind to the NSD2-PWWP1 domain and inhibit its interaction with H3K36me2. While both compounds are structurally related, UNC7145 is designed to be inactive, thus providing a baseline for assessing the specific effects of this compound.
| Feature | This compound (UNC6934) | UNC7145 |
| Target | NSD2-PWWP1 domain | Designed to be inactive against NSD2-PWWP1 |
| Mechanism of Action | Binds to the aromatic cage of NSD2-PWWP1, disrupting its interaction with H3K36me2-modified nucleosomes.[1] | Does not significantly bind to or inhibit the NSD2-PWWP1 interaction with H3K36me2.[2] |
| Effect on NSD2 Localization | Induces accumulation of NSD2 in the nucleolus.[1] | No significant effect on NSD2 localization. |
| In vitro Binding Affinity (Kd) | Potent binding to NSD2-PWWP1. | Significantly weaker or no binding to NSD2-PWWP1. |
| Cellular Activity | Inhibits the interaction of NSD2-PWWP1 with histone H3 in cellular assays.[2] | Shows no significant activity in cellular assays measuring NSD2-PWWP1 interaction.[2] |
Experimental Data
The efficacy of this compound and the inactivity of UNC7145 have been demonstrated in various assays. A key experiment for validating these compounds is the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, which measures protein-protein interactions in live cells.
NanoBRET Assay for NSD2-PWWP1 and Histone H3 Interaction
This assay quantifies the interaction between the NSD2-PWWP1 domain and histone H3. In the presence of an effective inhibitor like this compound, the BRET signal is reduced in a dose-dependent manner, indicating a disruption of the interaction. In contrast, the negative control, UNC7145, should not cause a significant change in the BRET signal.
Results of a comparative NanoBRET assay:
| Compound | Concentration | % Inhibition of NSD2-PWWP1/H3 Interaction |
| This compound (UNC6934) | 1 µM | Significant Inhibition |
| This compound (UNC6934) | 10 µM | Strong Inhibition |
| UNC7145 | 10 µM | No significant inhibition[2] |
Experimental Protocols
NanoBRET Cellular Assay for NSD2-PWWP1 Interaction with Histone H3
Objective: To measure the inhibitory effect of this compound and its negative control, UNC7145, on the interaction between NSD2-PWWP1 and histone H3 in living cells.
Materials:
-
U2OS cells
-
Plasmids encoding NanoLuc-tagged NSD2-PWWP1 and HaloTag-tagged Histone H3
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
-
This compound (UNC6934) and UNC7145
-
Plate reader capable of measuring luminescence at 460 nm and 618 nm
Procedure:
-
Cell Transfection: Co-transfect U2OS cells with plasmids encoding C-terminally NanoLuc-tagged NSD2-PWWP1 and C-terminally HaloTag-tagged histone H3.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or UNC7145. Include a vehicle-only control (e.g., DMSO).
-
Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Signal Detection: Add the NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor.
-
Data Acquisition: Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle control to determine the percent inhibition for each compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of NSD2 and the experimental workflow for validating the negative control compound.
Caption: NSD2 signaling pathway and its inhibition.
Caption: Workflow for validating a negative control compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nsd2-pwwp1-IN-2
For Researchers, Scientists, and Drug Development Professionals: Essential safety protocols and operational guidance for the potent chemical inhibitor, Nsd2-pwwp1-IN-2.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of the NSD2-PWWP1 protein interaction.[1][2][3] Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of your research.
Disclaimer: The specific Safety Data Sheet (SDS) and handling instructions for this compound from the manufacturer were not directly accessible at the time of this writing. The following information is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Always consult the manufacturer-provided SDS upon receipt of the compound and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Protocols
The acute and chronic health effects of this compound have not been fully elucidated. Therefore, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiments should be conducted to determine the appropriate level of PPE.[4][5] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashes or aerosols.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double-gloving is recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[4] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat is required. Consider a flame-resistant lab coat if working with flammable solvents.[6] |
| Respiratory Protection | Not generally required for small quantities handled in a certified chemical fume hood | A respirator may be necessary for weighing or handling larger quantities of the solid compound, or if there is a risk of aerosol generation. Consult your institution's EHS for respirator selection and fit-testing.[7] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[7][6] |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
| Control | Requirement |
| Ventilation | All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood. |
| Safety Equipment | An operational safety shower and eyewash station must be readily accessible in the laboratory. |
Operational Plan: From Receipt to Experimentation
A clear and systematic workflow is essential for the safe handling of potent chemical inhibitors.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification: Confirm that the compound name and quantity on the label match the order.
-
Storage: Store the compound in its original, tightly sealed container in a designated, secure, and well-ventilated area. The MedchemExpress product page for a similar compound suggests storage at -20°C for up to 1 year or -80°C for up to 2 years in solvent.
Preparation of Stock Solutions
Reconstitution of the powdered compound should be performed with utmost care to avoid inhalation of dust or direct contact.
-
Pre-calculation: Determine the required volume of solvent to achieve the desired stock solution concentration.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared, sealable container.
-
Dissolution: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the container.
-
Mixing: Securely cap the container and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, and date of preparation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at the recommended temperature.
The following diagram illustrates the safe handling workflow for this compound.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[8][9][10][11][12]
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a designated hazardous waste container.[10] This container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Liquid Waste: Unused stock solutions and working solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed. The container must be clearly labeled.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[10]
Storage and Disposal Procedures
-
Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[9][11] This area should be away from general traffic and have secondary containment.
-
Labeling: Ensure all waste containers are accurately and completely labeled with their contents.[9]
-
Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.[8]
The following diagram illustrates the hierarchy of controls for safe laboratory practices.
Caption: A diagram showing the hierarchy of safety controls, from most to least effective.
By implementing these safety and handling procedures, researchers can minimize their risk of exposure to this compound and ensure a safe and productive laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
